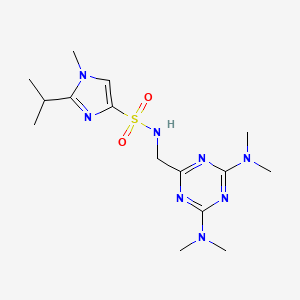![molecular formula C21H17N5O4 B2532251 methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 750620-91-8](/img/structure/B2532251.png)
methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate” is a complex organic compound. It belongs to the class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Molecular Structure Analysis
Pyrazolopyrimidines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The specific molecular structure of “methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate” would require more specific information or advanced computational analysis.Chemical Reactions Analysis
The chemical reactions involving pyrazolopyrimidines are diverse and depend on the specific substituents present in the molecule . Without specific information on the reactions of “methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate”, it’s challenging to provide a detailed analysis.Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
Research has demonstrated the use of related chemical structures in the synthesis of various heterocyclic systems, which are foundational in medicinal chemistry for their potential biological activities. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate and similar compounds have been introduced as reagents for preparing fused pyrimidinones from heterocyclic α-amino compounds, leading to the synthesis of derivatives with potential biological activities (Stanovnik et al., 1990).
Biological Evaluation of Heterocyclic Derivatives
Several studies focus on the biological evaluation of heterocyclic derivatives synthesized from compounds with similar chemical structures. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showing promising results in inhibiting cancer cell growth and lipoxygenase activity (Rahmouni et al., 2016).
Antimicrobial Applications
The antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives has been explored, with studies reporting significant activity against various bacterial and fungal strains. This underscores the potential of these compounds in developing new antimicrobial agents (El-sayed et al., 2017).
Anti-Inflammatory and Anticancer Activities
Compounds derived from similar chemical structures have been investigated for their anti-inflammatory and anticancer activities. For instance, derivatives of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been synthesized and shown to exhibit anti-inflammatory activity, comparable to standard drugs, without ulcerogenic activity. This highlights their therapeutic potential in inflammation-related disorders (Aggarwal et al., 2014).
Corrosion Inhibition
In addition to biological applications, some studies have explored the corrosion inhibition properties of heterocyclic derivatives on various metal surfaces in acidic environments. This research suggests potential industrial applications in protecting materials from corrosion (Abdel Hameed et al., 2020).
Orientations Futures
The field of pyrazolopyrimidines is a vibrant area of research, with potential applications in medicinal chemistry and drug discovery . Future research could explore the synthesis, properties, and potential applications of “methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate” in more detail.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to have significant biomedical applications . They are known to interact with various biological targets due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It can be inferred that the compound likely interacts with its targets in a manner similar to other pyrazolo[3,4-b]pyridines, mimicking hinge region binding interactions in kinase active sites .
Biochemical Pathways
Compounds with similar structures have been found to have significant effects on various biochemical pathways, particularly those involving kinases .
Result of Action
Compounds with similar structures have been found to have significant effects on various cellular processes, particularly those involving kinases .
Propriétés
IUPAC Name |
methyl 4-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-30-21(29)14-7-9-15(10-8-14)24-18(27)12-25-13-22-19-17(20(25)28)11-23-26(19)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKICNVZWWVVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl}pyridin-2-amine](/img/structure/B2532168.png)
![3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2532170.png)





![N-cyclopentyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2532181.png)
![2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2532183.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B2532184.png)
![1-[2-Nitro-5-(1,4-thiazinan-4-yl)phenyl]-1-ethanone](/img/structure/B2532185.png)


